2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Description

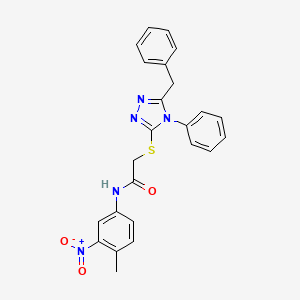

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a triazole-based acetamide derivative characterized by a 5-benzyl-4-phenyl-substituted triazole core linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further substituted with a 4-methyl-3-nitrophenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C24H21N5O3S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |

InChI |

InChI=1S/C24H21N5O3S/c1-17-12-13-19(15-21(17)29(31)32)25-23(30)16-33-24-27-26-22(14-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-13,15H,14,16H2,1H3,(H,25,30) |

InChI Key |

PVZPJEQWFAJEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazides and Isothiocyanates

The 1,2,4-triazole nucleus is typically synthesized via cyclocondensation reactions. In one protocol, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by reacting benzylhydrazine with carbon disulfide under basic conditions, followed by cyclization with phenyl isothiocyanate. The reaction proceeds in ethanol at reflux (78°C) for 6–8 hours, yielding the triazole-thiol intermediate with 72–85% efficiency.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzylhydrazine | 1.0 mmol | Ethanol | Reflux | 8 h | 78% |

| Carbon disulfide | 1.2 mmol | Ethanol | Reflux | 8 h | — |

| Phenyl isothiocyanate | 1.1 mmol | Ethanol | Reflux | 6 h | 85% |

The thiol group at position 3 of the triazole ring is critical for subsequent alkylation or acylation reactions.

Thioether Linkage Formation

Nucleophilic Substitution with Haloacetamides

The thioether bond (-S-) connecting the triazole and acetamide moieties is formed via nucleophilic substitution. The triazole-thiol intermediate reacts with 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Optimal conditions involve stirring at 60°C for 4–6 hours, achieving yields of 65–80%.

Key Variables

-

Base : K₂CO₃ (2.5 equiv) outperforms NaH or Et₃N in minimizing side reactions.

-

Solvent : DMF enhances solubility of both reactants compared to THF or acetonitrile.

-

Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote decomposition.

Acetamide Moiety Preparation

Nitro-Substituted Aniline Derivatization

The acetamide component, N-(4-methyl-3-nitrophenyl)acetamide, is synthesized via amidation of 4-methyl-3-nitroaniline. Treatment with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the chloroacetamide precursor. Subsequent displacement with the triazole-thiol completes the molecule.

Stepwise Protocol

-

Chloroacetylation :

-

Thiol Displacement :

Alternative One-Pot Synthesis

A streamlined one-pot method combines triazole formation and thioether coupling. Benzylhydrazine, carbon disulfide, and 4-methyl-3-nitroaniline-derived chloroacetamide are reacted sequentially in ethanol under reflux. This approach reduces purification steps but requires precise stoichiometric control to avoid over-alkylation. Reported yields range from 60–68%, with purity ≥95% by HPLC.

Advantages and Limitations

-

Advantages : Fewer intermediates, reduced solvent use.

-

Limitations : Lower yield compared to stepwise methods; sensitive to reactant ratios.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). Fractions containing the target compound are identified via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and concentrated under reduced pressure.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 10H, aromatic-H), 4.32 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-S).

Yield Optimization Strategies

Chemical Reactions Analysis

Critical Reaction Conditions

The synthesis relies on precise control of reaction parameters:

-

Temperature : Reflux conditions (e.g., ethanol or 1,4-dioxane) for cyclization and coupling .

-

Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or ethanol for solubility and reaction efficiency.

-

Catalysts : Sodium ethoxide (base) for cyclization; coupling agents like HATU for amide bond formation .

Mechanistic Insights

The compound’s structure enables diverse reactivity:

-

Triazole ring : Engages in π-π stacking and hydrogen bonding due to its aromatic nature.

-

Thioamide group : Participates in nucleophilic substitution (e.g., with thiols) and enamine chemistry .

-

Acetamide moiety : Acts as a leaving group or undergoes hydrolysis under basic conditions .

Key reaction pathways :

-

Thioamide substitution : The sulfur atom in the thioamide can react with electrophiles (e.g., alkyl halides).

-

Amide bond cleavage : Hydrolysis of the acetamide group under acidic/basic conditions .

-

Triazole ring modification : Alkylation or acetylation of the triazole’s nitrogen centers.

Characterization Methods

Structural confirmation is achieved through:

-

NMR spectroscopy : Identifies carbonyl carbons (e.g., ~170 ppm for amides, ~180 ppm for thioamides) .

-

Mass spectrometry : Validates molecular weight (e.g., ~442.57 g/mol).

-

TLC monitoring : Tracks reaction progress and purity.

| Technique | Key Observations |

|---|---|

| ¹H/¹³C NMR | Confirm amide/thioamide carbonyls and triazole protons |

| HRMS | Accurate mass determination for molecular formula |

| TLC | Solvent system optimization (e.g., DCM/MeOH ratios) |

Research Findings from Diverse Sources

-

Triazole ring formation : Hydrazine derivatives react with azides via Huisgen cycloaddition or condensation reactions.

-

Thioamide synthesis : Substitution of chloroacetamide with thiols (e.g., KSCN in acetic acid) .

-

Acetamide coupling : Use of acetyl chloride or activated esters to form the amide bond .

Key challenges :

-

Regioselectivity : Controlling substitution sites in the triazole ring.

-

Scalability : Multi-step synthesis may limit large-scale production.

Scientific Research Applications

Overview

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a unique molecular structure that contributes to its diverse applications in various fields, particularly in medicinal chemistry and agriculture.

Antifungal Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antifungal activities. The mechanism primarily involves the inhibition of ergosterol biosynthesis, which is crucial for maintaining the integrity of fungal cell membranes. Studies have shown effectiveness against pathogens such as Corynespora cassiicola and Pseudomonas syringae, suggesting potential use in agricultural fungicides .

Anticancer Activity

Compounds with similar structures have demonstrated promising anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and interference with signaling pathways. The triazole moiety is known to form hydrogen bonds with biological targets, enhancing its pharmacological profile .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .

Medicinal Chemistry Applications

The pharmacological potential of this compound makes it a subject of interest in drug design and development. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents for conditions such as:

- Fungal Infections : Development of antifungal medications.

- Cancer Therapy : Formulation of anticancer drugs targeting specific cancer cell lines.

- Inflammation Management : Creation of anti-inflammatory medications for chronic conditions.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

- Fungal Activity Study : A comparative analysis demonstrated that triazole derivatives significantly inhibited fungal growth in vitro, supporting their use in agricultural fungicides .

- Anticancer Research : Preclinical trials indicated that similar triazole compounds exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms and therapeutic efficacy .

- Inflammation Inhibition Study : Molecular docking studies revealed promising interactions with 5-lipoxygenase, suggesting that this compound could be optimized for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Variations:

- Triazole Core Substitutions: The 5-benzyl-4-phenyl substitution in the target compound contrasts with analogues like VUAA1 (5-(3-pyridinyl)-4-ethyl) and OLC15 (5-(2-pyridinyl)-4-ethyl), which exhibit Orco agonist/antagonist activity . The bulkier benzyl and phenyl groups in the target compound may hinder receptor binding compared to smaller pyridinyl or ethyl groups. describes a compound with a phenoxymethyl-benzyl triazole core, highlighting how steric bulk at the 5-position modulates interactions .

Acetamide Substituents :

- The 4-methyl-3-nitrophenyl group in the target compound differs from the 4-methoxyphenyl group in 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide (). The nitro group’s electron-withdrawing nature may enhance stability and polar interactions compared to methoxy’s electron-donating effects .

- Compounds in feature chloro, trifluoromethyl, or nitrophenyl groups, which are critical for NLO properties. The nitro group in the target compound may similarly enhance dipole moments for optical applications .

Physicochemical Properties

Melting Points and Solubility:

- Triazole-acetamides with pyridinyl/allyl substituents (e.g., 6a–6c in ) exhibit melting points ranging from 161–184°C, influenced by hydrogen bonding and crystallinity .

- The nitro group in the target compound may elevate its melting point compared to methoxy-substituted analogues (e.g., 109–111°C for 7a in ) due to stronger intermolecular interactions .

- Solubility is likely reduced in polar solvents compared to compounds with hydrophilic groups (e.g., hydroxypropyl in ) .

Ion Channel Modulation:

- VUAA1 (Orco agonist) and OLC15 (Orco antagonist) demonstrate that minor structural changes (e.g., ethyl to butyl groups) drastically alter activity . The target compound’s nitro group may confer antagonistic properties or reduce potency due to steric hindrance.

Biological Activity

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula for this compound is , with a molecular weight of approximately 442.57 g/mol. It features a triazole ring which is known for its role in enhancing biological activity through various mechanisms.

Antiviral Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown efficacy against β-coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of specific kinases such as CSNK2A2, which plays a crucial role in viral replication .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, studies have shown that compounds with similar structural features exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Anti-inflammatory Effects

Triazole derivatives have also been characterized by their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation in various models. The ability to suppress nitric oxide production and other inflammatory mediators has been documented in macrophage assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Biological Importance |

|---|---|

| Triazole Ring | Enhances interaction with biological targets |

| Thioether Group | Contributes to binding affinity and stability |

| Nitrophenyl Substituent | Modulates electronic properties affecting activity |

| Methyl Group | Influences lipophilicity and permeability |

Case Studies

- Antiviral Activity Against SARS-CoV : A study demonstrated that triazole derivatives inhibited viral replication by targeting specific cellular pathways involved in the virus life cycle. The compound's structure allowed it to effectively bind to viral proteins and disrupt their function .

- Cytotoxicity in Cancer Cell Lines : In vitro studies using MTT assays revealed that similar triazole compounds exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values below 5 µg/mL .

- Anti-inflammatory Mechanisms : A recent investigation highlighted the ability of triazole derivatives to inhibit TNF-alpha and IL-6 production in LPS-stimulated macrophages, showcasing their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. How can researchers validate target engagement in cellular models?

- Validation Steps :

- Target Knockdown : Use siRNA to silence putative targets (e.g., kinases) and assess loss of compound efficacy .

- Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring protein stability shifts post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.